molecular formula C18H16F2N4OS B2665057 N-(2,5-difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 562832-71-7

N-(2,5-difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B2665057
M. Wt: 374.41
InChI Key: MUTHXEXUJAHODK-UHFFFAOYSA-N
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Description

“N-(2,5-difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a sulfanyl group (-SH), an acetamide group (CH3CONH2), and a phenyl group (C6H5).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the coupling with the acetamide group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazole ring, the sulfanyl group, and the acetamide group would all contribute to the overall structure and properties of the compound.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring, the sulfanyl group, and the acetamide group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be affected by the presence of the various functional groups in the molecule.


Scientific Research Applications

Cholinesterase Inhibition and Molecular Docking Studies

Triazole derivatives have been studied for their potential in inhibiting cholinesterase enzymes, which are a target for treating Alzheimer's disease. For instance, new synthetic 1,2,4-triazole derivatives have shown moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds displaying potent inhibitory potential. Molecular docking studies have helped rationalize the binding site interactions, suggesting that these compounds could serve as leads for developing therapeutic agents against neurodegenerative diseases (Riaz et al., 2020).

Antimicrobial Studies

The synthesis and evaluation of triazole derivatives also extend to their antimicrobial properties. For example, thiazolidin-4-one derivatives containing triazole moieties have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains. This highlights the potential of triazole derivatives as antimicrobial agents, which could be explored further for the compound (Baviskar et al., 2013).

Anticancer Evaluation

Triazole derivatives have also been explored for their anticancer properties. The design, synthesis, and pharmacological evaluation of certain triazole derivatives as glutaminase inhibitors have shown promise in attenuating the growth of cancer cells in vitro and in animal models. This suggests a potential avenue for researching the anticancer applications of N-(2,5-difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (Shukla et al., 2012).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The study and application of this compound would depend on its properties and potential uses. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis.


properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4OS/c1-2-24-17(12-6-4-3-5-7-12)22-23-18(24)26-11-16(25)21-15-10-13(19)8-9-14(15)20/h3-10H,2,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTHXEXUJAHODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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